molecular formula C8H12Cl2N2 B6277364 [(6-chloropyridin-3-yl)methyl]dimethylamine hydrochloride CAS No. 2763779-25-3

[(6-chloropyridin-3-yl)methyl]dimethylamine hydrochloride

Cat. No.: B6277364
CAS No.: 2763779-25-3
M. Wt: 207.1
InChI Key:
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Description

[(6-chloropyridin-3-yl)methyl]dimethylamine hydrochloride is an organic compound with the molecular formula C8H11ClN2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and a dimethylamine group attached to the methyl group at the 3rd position of the pyridine ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-chloropyridin-3-yl)methyl]dimethylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloropyridine.

    Formation of Intermediate: 6-chloropyridine is reacted with formaldehyde and dimethylamine under acidic conditions to form [(6-chloropyridin-3-yl)methyl]dimethylamine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 6-chloropyridine are reacted with formaldehyde and dimethylamine in a controlled environment.

    Purification: The crude product is purified through distillation or recrystallization to achieve the desired purity.

    Hydrochloride Formation: The purified amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

[(6-chloropyridin-3-yl)methyl]dimethylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

[(6-chloropyridin-3-yl)methyl]dimethylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of [(6-chloropyridin-3-yl)methyl]dimethylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

[(6-chloropyridin-3-yl)methyl]dimethylamine hydrochloride can be compared with other similar compounds, such as:

    [(6-chloropyridin-3-yl)methyl]methylamine: Lacks the dimethylamine group, leading to different reactivity and applications.

    [(6-chloropyridin-3-yl)methyl]ethylamine: Contains an ethyl group instead of a dimethylamine group, affecting its chemical properties and uses.

    [(6-chloropyridin-3-yl)methyl]amine: The simplest derivative, with only a single amine group, used in different synthetic pathways.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2763779-25-3

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.1

Purity

95

Origin of Product

United States

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